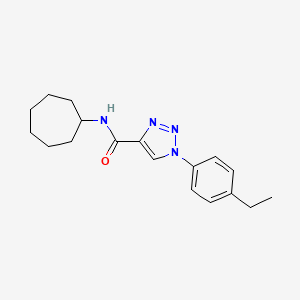![molecular formula C18H17BrN4O2S B6492071 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179488-69-7](/img/structure/B6492071.png)
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They have profound importance in drug design, discovery, and development .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of certain precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction is carried out in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the bromination of certain precursors, followed by a reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .将来の方向性
作用機序
Target of Action
The primary targets of 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key enzyme involved in DNA repair pathways, making it a crucial target for anticancer agents . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .
Mode of Action
This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell proliferation processes, thereby exerting its anticancer effects .
Biochemical Pathways
The compound’s action on PARP-1 disrupts the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . Its action on EGFR disrupts cell proliferation processes, particularly in cancers where EGFR is overexpressed .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cell lines . For instance, it has shown significant cytotoxic activity against MDA-MB-231, a breast cancer cell line . It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level .
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile .
Cellular Effects
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, compound 8i, a derivative of this compound, exhibited promising dual enzyme inhibition of PARP-1 and EGFR .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . High doses of the compound may have toxic or adverse effects .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-23-14-7-3-12(4-8-14)16-11-25-18-20-19-17(22(18)21-16)13-5-9-15(24-2)10-6-13;/h3-10H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEAWACGNJDVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide](/img/structure/B6491989.png)
![1-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6491993.png)
![methyl (2E)-2-{[3-(ethanesulfonyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6491998.png)

![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)
![1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492031.png)
![1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492036.png)
![N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492041.png)
![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)
![1-(4-ethylphenyl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492056.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492060.png)
![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)
![1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492066.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492083.png)